3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol

Description

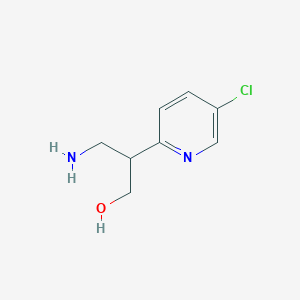

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol (CAS: 1283877-49-5) is a pyridine derivative with a molecular weight of 186.64 g/mol and a purity of 98% . Structurally, it features a propan-1-ol backbone substituted at position 2 with a 5-chloropyridin-2-yl group and at position 3 with an amino group. Its synthesis likely involves nucleophilic aromatic amination, analogous to methods described for related compounds, such as the reaction of pyridine derivatives with amino alcohols in the presence of alkali metal hydrides (e.g., NaH) and catalysts like LiI .

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

3-amino-2-(5-chloropyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H11ClN2O/c9-7-1-2-8(11-4-7)6(3-10)5-12/h1-2,4,6,12H,3,5,10H2 |

InChI Key |

FUFXTLCRWNDCQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol typically involves the reaction of 5-chloropyridine-2-carbaldehyde with nitromethane, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amino alcohols, and ketones .

Scientific Research Applications

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a family of pyridine-linked propan-1-ol derivatives. Key structural analogs include:

| Compound Name | CAS Number | Molecular Weight | Pyridine Substituents | Propanol Substituents |

|---|---|---|---|---|

| 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol | 1283877-49-5 | 186.64 | 5-chloro at position 2 | 3-amino |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 1228666-36-1 | 170.18 | 2-amino, 5-fluoro at position 3 | None |

| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | - | - | 2-chloro, 5-fluoro at position 3 | None |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | 89226-78-8 | 152.19 | 2-amino at position 3 | None |

Key Observations :

- Halogen Effects: The 5-chloro substituent in the target compound increases molecular weight and lipophilicity compared to fluoro analogs (e.g., 5-fluoro in CAS 1228666-36-1) .

- Amino Group Placement: The amino group on the propanol chain (target compound) introduces additional hydrogen-bonding capacity, likely improving water solubility compared to analogs with amino groups solely on the pyridine ring (e.g., CAS 89226-78-8) .

Physical and Chemical Properties

- Boiling Points: While direct data are unavailable, branching and substituent effects can be inferred. Propan-1-ol derivatives generally have higher boiling points than shorter-chain alcohols (e.g., ethanol) due to stronger hydrogen bonding . The chloro and amino substituents in the target compound may further elevate boiling points compared to non-polar analogs.

- Solubility: The amino group on the propanol chain enhances polarity, favoring solubility in polar solvents like water or methanol. In contrast, halogenated analogs (e.g., 3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol) may exhibit greater solubility in organic solvents .

Biological Activity

3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an amino group, a hydroxyl group, and a chlorinated pyridine moiety, facilitates various interactions with biological targets. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₀ClN₂O, with a molecular weight of approximately 186.64 g/mol. The compound features a propanol backbone, where the amino and hydroxyl groups are strategically positioned to enhance its reactivity and biological interactions.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which enhances the compound's interaction with biological molecules. The compound has been shown to influence enzyme kinetics and receptor binding affinity, leading to various biochemical responses in target cells.

Enzyme Interaction

Studies have demonstrated that this compound can modulate the activity of several key enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of certain kinases, which play crucial roles in cell signaling and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antibiotic agent .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have revealed promising results. The compound has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research has identified several analogs that retain the core functional groups while altering substituents on the pyridine ring. These modifications can enhance binding affinity or selectivity for specific targets.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol | Similar structure with fluorine substitution | Increased lipophilicity and metabolic stability |

| 4-Amino-2-chloropyridine | Different positioning of amino group | Variability in reactivity and biological activity |

| 3-Amino-(6-chloropyridin-3-yl)propan-1-ol | Altered chlorine position | Changes in enzyme interaction profiles |

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at [source], this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on breast cancer cell lines. Results showed that treatment with 50 μM of this compound resulted in a significant reduction in cell viability (approximately 70% inhibition), suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.